2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-

Chiral Purity Enantiomeric Separation Pharmaceutical Impurity Profiling

2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- (CAS 139264-82-7) is a tryptamine-derived oxazolidinone with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol. This compound is the stereochemically unspecified (racemic or scalemic) variant of the (4S)-enantiomer that constitutes the active pharmaceutical ingredient (API) zolmitriptan (CAS 139264-17-8).

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 139264-82-7
Cat. No. B163915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
CAS139264-82-7
Synonyms4-[3-(2-DIMETHYLAMINO-ETHYL)-1H-INDOL-5-YLMETHYL]-OXAZOLIDIN-2-ONE
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
InChIInChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)
InChIKeyULSDMUVEXKOYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone Derivative 139264-82-7: Procurement-Relevant Structural Identity & Baseline Specifications


2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- (CAS 139264-82-7) is a tryptamine-derived oxazolidinone with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol [1]. This compound is the stereochemically unspecified (racemic or scalemic) variant of the (4S)-enantiomer that constitutes the active pharmaceutical ingredient (API) zolmitriptan (CAS 139264-17-8) . Commercially, it is typically supplied at a minimum purity of 95% . Its primary procurement relevance lies in its identity as either a zolmitriptan-related reference standard (e.g., the (R)-enantiomer impurity) or a key intermediate in which stereochemical configuration is not controlled—a distinction with critical regulatory and analytical consequences [2].

Why Stereochemically Unspecified 2-Oxazolidinone 139264-82-7 Cannot Be Interchanged: The (S) vs. (R) Enantiomer Analytical Divide


Substituting CAS 139264-82-7 for the (S)-enantiomer (CAS 139264-17-8) or the (R)-enantiomer (CAS 139264-24-7) without analytical verification introduces unacceptable risk in pharmaceutical quality control and synthesis workflows. The (S)-enantiomer is the pharmacologically active 5-HT₁B/₁D receptor agonist zolmitriptan, while the (R)-enantiomer is a known chiral impurity requiring baseline resolution and quantification per ICH guidelines [1]. Validated chiral HPLC methods demonstrate that the (R)-enantiomer can be separated and quantified at a detection limit of 100 ng/mL [2], confirming that stereochemically undefined material (139264-82-7) cannot be used interchangeably with chiral-specific reference standards. Additionally, zolmitriptan synthesis patents explicitly require enantiomerically pure intermediates to achieve API purity exceeding 99.5% [3]; a stereochemically uncontrolled intermediate seed could propagate diastereomeric impurities, resulting in batch failure during pharmacopeial testing.

Head-to-Head Analytical and Pharmacopeial Differentiation Evidence for 2-Oxazolidinone 139264-82-7


Chiral Purity Differentiation: Baseline Resolution of (R)-Enantiomer Impurity Versus (S)-Enantiomer API

For procurement of a zolmitriptan-related reference standard, the ability to resolve the (R)-enantiomer impurity from the (S)-enantiomer API is the primary quality attribute. A validated chiral HPLC method achieved baseline resolution of zolmitriptan (S-enantiomer, CAS 139264-17-8) and its (R)-enantiomer impurity (CAS 139264-24-7) using a Chiralpak AD-H column with a hexane:isopropanol:methanol:diethylamine mobile phase [1]. Under these conditions, the limit of detection (LOD) for the (R)-enantiomer was 100 ng/mL and the limit of quantification (LOQ) was 250 ng/mL (10 µL injection volume), enabling reliable quantification of the chiral impurity down to the 0.1% threshold relevant for ICH Q3A reporting [2]. These data provide the analytical framework against which stereochemically unspecified CAS 139264-82-7 must be characterized—a lack of defined enantiomeric excess (ee) or prior chiral HPLC certification means the material may contain an unknown proportion of the pharmacologically inactive (R)-enantiomer.

Chiral Purity Enantiomeric Separation Pharmaceutical Impurity Profiling

Pharmacopeial Identity Differentiation: (S)-Enantiomer Defined by Specific Optical Rotation; CAS 139264-82-7 Lacks This Specification

A fundamental procurement-relevant distinction between the stereochemically defined (S)-enantiomer and the unspecified CAS 139264-82-7 is the specific optical rotation. The (S)-enantiomer (zolmitriptan base, CAS 139264-17-8) exhibits a specific optical rotation of [α]D²² = -5.79° (c = 0.5, methanol) [1]. This pharmacopeial identity parameter is a direct, quantitative measure of enantiomeric purity that is absent from the standard specification sheet of CAS 139264-82-7. Typical vendor specifications for CAS 139264-82-7 list only chemical purity (e.g., ≥95%) without any optical rotation or enantiomeric excess (ee) data . The absence of this measurement means the material cannot be used as a direct substitute for the (S)-enantiomer in applications requiring chiral integrity, such as reference standard preparation or as a starting material in enantioselective synthesis routes.

Optical Rotation Pharmacopeial Identity Enantiomeric Purity

Synthetic Impurity Profile Differentiation: Zolmitriptan N-Oxide as a Characterized Impurity in Zolmitriptan Synthesis

In the synthesis of zolmitriptan, the oxazolidinone intermediate may undergo N-oxidation to form zolmitriptan N-oxide (CAS 251451-30-6), a known process impurity and potential degradation product [1]. This impurity is fully characterized and used as a reference standard in impurity profiling . In the procurement of stereochemically undefined intermediates like CAS 139264-82-7, the potential presence of oxidative byproducts such as the N-oxide must be considered, as they can propagate through subsequent synthetic steps and complicate downstream purification. The patent literature emphasizes the need to control unspecified impurities to <0.10% to meet ICH guidelines [2]. The absence of a defined impurity profile for CAS 139264-82-7 in standard vendor documentation (which often lacks any impurity specification beyond the nominal purity) represents a significant procurement risk compared to pharmacopeial-grade enantiomer-specific reference standards that come with a fully characterized impurity profile.

Process Impurities Zolmitriptan Synthesis Oxidative Degradation

Regulatory Reference Standard Differentiation: USP/EP Pharmacopeial Monograph Requirements for Zolmitriptan Impurities

USP and EP monographs for zolmitriptan require the use of well-characterized reference standards for impurity testing, including the (R)-enantiomer (Zolmitriptan EP Impurity A, CAS 139264-24-7) [1]. The USP specification for zolmitriptan drug substance requires an assay of 97.0%–102.0% on an anhydrous and solvent-free basis [2]. Commercial suppliers of pharmacopeial impurity reference standards (e.g., USP, EP, or certified reference material producers) provide full Certificates of Analysis including chromatographic purity, water content, residual solvents, and assigned purity values [3]. In contrast, CAS 139264-82-7, as typically supplied, lacks the formal qualification and documentation required for direct use as a pharmacopeial reference standard. This documentation gap is the critical procurement-relevant distinction: CAS 139264-82-7 may be chemically identical in gross composition but cannot substitute for a formal reference standard in a GMP analytical laboratory.

Pharmacopeial Standards USP Monograph Reference Standard Qualification

Recommended Procurement Application Scenarios for 2-Oxazolidinone 139264-82-7 Based on Quantitative Evidence


Impurity Reference Standard Qualification for Chiral HPLC Method Development

CAS 139264-82-7 is most suitably procured as a starting material for in-house chiral HPLC method development and qualification. Based on the validated method of Srinivasu et al., the compound can be used to verify chiral column performance (e.g., Chiralpak AD-H), establish system suitability criteria (resolution between (S)- and (R)-enantiomers), and determine LOD/LOQ for the (R)-enantiomer impurity at the 100 ng/mL and 250 ng/mL levels, respectively [1]. The purchasing organization must perform in-house chiral analysis to determine the enantiomeric composition of the specific lot, as this data is not standard in vendor documentation.

Purity Profiling During Second-Source Vendor Qualification for Zolmitriptan Intermediates

When qualifying a new supplier for zolmitriptan synthetic intermediates, CAS 139264-82-7 serves as a benchmark for evaluating vendor-provided purity specifications. The nominal ≥95% purity specification provides a minimum threshold, but procurement teams should additionally request or verify: (a) enantiomeric excess by chiral HPLC, (b) absence of zolmitriptan N-oxide (a known oxidative impurity characterized by Miglani et al. [2]), and (c) compliance with the impurity control thresholds specified in zolmitriptan synthesis patents, which require overall unspecified impurities to remain below 0.10% [3].

Chiral Purity Control in Enantioselective Synthesis Route Optimization

CAS 139264-82-7 is a suitable substrate for testing the robustness of enantioselective synthetic routes, particularly those that employ chiral auxiliaries or catalysts to install or preserve the (S)-configuration at the oxazolidinone C-4 position. The specific optical rotation of the desired (S)-enantiomer ([α]D²² = -5.79°, c = 0.5 in methanol [4]) provides a straightforward quantitative endpoint for assessing reaction enantioselectivity. Procurement of stereochemically undefined material enables side-by-side comparison of different synthetic strategies to determine which route achieves the highest enantiomeric enrichment.

Forced Degradation Studies for Zolmitriptan Stability-Indicating Method Validation

CAS 139264-82-7 can be procured as a representative oxazolidinone-containing tryptamine for forced degradation studies during analytical method development. The validated stability-indicating method of Srinivasu et al. demonstrates that zolmitriptan and its potential impurities remain stable in the analytical mobile phase for at least 24 hours and that the method is selective under UV light and thermal stress (60°C) conditions [5]. The stereochemically undefined material can be used to generate degradation profiles that inform the robustness of the analytical method without the need for expensive certified reference standards during early method development phases.

Quote Request

Request a Quote for 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.